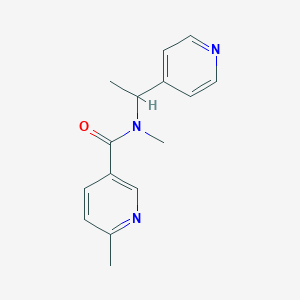
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to inhibit the activity of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), which are involved in cancer and inflammation, respectively. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide also acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide are mainly related to its ability to inhibit HDAC, PDE4, and nAChR. Inhibition of HDAC leads to the acetylation of histones, which can alter gene expression and induce apoptosis in cancer cells. Inhibition of PDE4 leads to the suppression of pro-inflammatory cytokines, which can reduce inflammation. Inhibition of nAChR leads to the reduction of oxidative stress and inflammation, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide for lab experiments is its ability to selectively inhibit HDAC, PDE4, and nAChR, which makes it a useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is its low solubility, which can limit its effectiveness in certain experiments.
Orientations Futures
For the research of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidin-4-amine with 4-chloro-1-butanol, followed by acetylation with acetic anhydride and pyridine. The resulting product is then treated with 1-bromoethyl-4-methylbenzene to obtain 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to reduce inflammation by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(14-4-8-17-9-5-14)18(3)16(21)15-6-10-19(11-7-15)13(2)20/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWEPWHMTUIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)



![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
